molecular formula C10H5BrN2O B12344138 3-Quinolinecarbonitrile, 6-bromo-1,2-dihydro-2-oxo-

3-Quinolinecarbonitrile, 6-bromo-1,2-dihydro-2-oxo-

Cat. No.: B12344138
M. Wt: 249.06 g/mol
InChI Key: MQEBOBZPQBCSRN-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a nitrile group at the 3rd position of the quinoline ring. It is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromoanthranilic acid with malononitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux .

Another method involves the use of 6-bromo-2-aminobenzonitrile as a starting material, which undergoes cyclization with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products Formed

    Substitution: 6-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile, 6-Thio-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

    Reduction: 2-Hydroxy-1,2-dihydroquinoline-3-carbonitrile.

    Oxidation: Quinoline-2,3-dione derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Comparison

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative often exhibits higher reactivity in substitution reactions and may have different biological activities due to the size and electronegativity of the bromine atom .

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

6-bromo-2-oxo-4aH-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4,6H

InChI Key

MQEBOBZPQBCSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=CC2C=C1Br)C#N

Origin of Product

United States

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